Ethylamine hydrobromide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

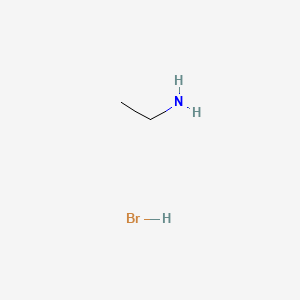

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BrH/c1-2-3;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZDZRMOBIIQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-04-7 (Parent) | |

| Record name | Ethylamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060475 | |

| Record name | Ethylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-55-5 | |

| Record name | Ethanamine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10430J81ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Synthetic Chemistry and Chemical Methodologies

In synthetic organic chemistry, ethylamine (B1201723) hydrobromide is recognized both as a product in amine synthesis and as a precursor for various reactions. Its formation is a key intermediate step in the synthesis of primary amines from halogenoalkanes. chemguide.co.uk Specifically, when a halogenoalkane like bromoethane (B45996) is heated with a concentrated solution of ammonia (B1221849) in ethanol (B145695), ethylammonium (B1618946) bromide is formed in the initial stage. chemguide.co.uklibretexts.org

CH₃CH₂Br + NH₃ → CH₃CH₂NH₃⁺Br⁻ libretexts.org

A subsequent reversible reaction with excess ammonia can then deprotonate the ethylammonium ion to yield the primary amine, ethylamine. chemguide.co.uklibretexts.org The reaction, however, does not necessarily stop at the primary amine. The newly formed ethylamine can further react with bromoethane to produce diethylammonium (B1227033) bromide, which can then lead to the secondary amine, diethylamine (B46881). chemguide.co.uk This process can continue to form a tertiary amine (triethylamine) and even a quaternary ammonium (B1175870) salt. chemguide.co.uksciencemadness.org

Ethylamine hydrobromide also serves as a precursor in various chemical syntheses. It is used to introduce the ethylammonium group into molecules and as a reagent for preparing other specialized chemicals. adpharmachem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂H₈BrN | ossila.comsigmaaldrich.com |

| Molecular Weight | ~126.00 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 593-55-5 | ossila.comgreatcellsolarmaterials.com |

| Appearance | White powder or crystals | ossila.comchemicalbook.com |

| Melting Point | 160 °C | ossila.comossila.com |

| Solubility in Water | Very soluble | chemicalbook.com |

| Synonyms | Ethylammonium bromide, EABr, Ethanamine hydrobromide | ossila.comossila.com |

Interdisciplinary Relevance in Advanced Materials and Pharmaceutical Sciences

Laboratory-Scale Synthetic Routes for this compound

The laboratory preparation of this compound can be approached through various well-established chemical transformations. These methods primarily involve the formation of the ethylamine precursor followed by its conversion to the hydrobromide salt, or in some cases, the direct synthesis of the salt.

Nucleophilic substitution is a fundamental reaction class for the formation of amines. studymind.co.uk In the context of this compound synthesis, this typically involves the reaction of an ethyl halide with an amine source.

The synthesis of ethylamine can be achieved through the nucleophilic substitution reaction between a halogenoalkane, such as bromoethane (B45996), and ammonia (B1221849). studymind.co.ukchemguide.co.uk This reaction proceeds via an S(_N)2 mechanism, where the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom of the bromoethane. studymind.co.ukonlinechemistrytutor.net This leads to the displacement of the bromide ion and the formation of an ethylammonium bromide salt. chemguide.co.ukchemguide.co.uk

The reaction is typically carried out by heating the halogenoalkane with a concentrated solution of ammonia in ethanol (B145695) in a sealed tube. libretexts.org The use of a sealed tube is necessary to prevent the escape of the volatile ammonia gas. libretexts.org The primary amine, ethylamine, can then be liberated from the ethylammonium salt by a reversible reaction with excess ammonia. chemguide.co.ukchemguide.co.uk

| Reactants | Product | Mechanism |

| Bromoethane + Ammonia | Ethylammonium bromide | S(_N)2 |

| Ethylammonium bromide + Ammonia | Ethylamine + Ammonium bromide | Acid-Base |

A significant challenge in the synthesis of primary amines via alkylation of ammonia is the formation of byproducts. studymind.co.uknih.gov The primary amine product, ethylamine, is itself a nucleophile and can compete with ammonia to react with the bromoethane. onlinechemistrytutor.netmasterorganicchemistry.com This leads to the formation of secondary (diethylamine), tertiary (triethylamine), and even quaternary ammonium salts. studymind.co.uklibretexts.org The nucleophilicity of the amine increases with each alkylation, making subsequent reactions progressively faster. masterorganicchemistry.com

To control this overalkylation and maximize the yield of the primary amine, a large excess of ammonia is typically used. studymind.co.uksciencemadness.org This increases the probability of the bromoethane molecules reacting with ammonia rather than the ethylamine product. sciencemadness.org Despite this, the reaction mixture will still contain a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, which necessitates separation, often by distillation. studymind.co.uk Alternative strategies to avoid overalkylation include the use of protecting groups or ammonia surrogates, such as in the Gabriel synthesis. nih.govacsgcipr.orgmasterorganicchemistry.com

| Product | Classification |

| Ethylamine | Primary Amine |

| Diethylamine (B46881) | Secondary Amine |

| Triethylamine (B128534) | Tertiary Amine |

| Tetraethylammonium bromide | Quaternary Ammonium Salt |

An alternative to nucleophilic substitution for the synthesis of ethylamine involves the reduction of nitrogen-containing functional groups, namely nitriles and amides. These methods are often preferred in a laboratory setting to avoid the issue of overalkylation.

The reduction of acetonitrile (B52724) is a viable route to produce ethylamine. researchgate.net This can be achieved through catalytic hydrogenation or, more recently, via electrocatalytic methods. researchgate.netresearchgate.net Electrocatalytic reduction using copper nanoparticles has shown high selectivity for ethylamine, minimizing the formation of secondary and tertiary amine byproducts. researchgate.netnih.gov Another approach involves the reduction of acetonitrile D3 with deuterium (B1214612) gas to yield deuterated ethylamine D7, utilizing catalysts like Ni/Cr2O3 for high selectivity. iaea.org

Similarly, the reduction of acetamide (B32628) can yield ethylamine. vedantu.comdoubtnut.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH(_4)) in ether or sodium and absolute alcohol. vedantu.comyoutube.com The reaction involves the reduction of the carbonyl group of the amide to a methylene (B1212753) group. youtube.com

| Starting Material | Reducing Agent | Product |

| Acetonitrile | Copper nanoparticles (electrocatalytic) | Ethylamine |

| Acetonitrile D3 | Deuterium gas (Ni/Cr2O3 catalyst) | Ethylamine D7 |

| Acetamide | Lithium aluminum hydride (LiAlH(_4)) | Ethylamine |

| Acetamide | Sodium and ethanol | Ethylamine |

The Hoffmann degradation, also known as the Hoffmann rearrangement, is a method for preparing a primary amine from a primary amide with one fewer carbon atom. wikipedia.orgncert.nic.in To synthesize ethylamine via this route, propanamide is treated with bromine in an aqueous or ethanolic solution of a strong base like sodium hydroxide (B78521). doubtnut.comshaalaa.com

The reaction proceeds through several steps, including the formation of an N-bromoamide intermediate and its subsequent deprotonation. wikipedia.org The key step is the rearrangement of the alkyl group from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. wikipedia.orgbyjus.com This isocyanate is then hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the primary amine, ethylamine. wikipedia.orgbyjus.com A significant advantage of the Hoffmann degradation is that the resulting primary amine is not contaminated with secondary or tertiary amines. byjus.com

| Intermediate | Description |

| N-bromopropanamide | Formed by the reaction of propanamide with bromine. |

| Isocyanate | Formed by the rearrangement of the N-bromoamide anion. |

| Carbamic acid | Formed by the hydrolysis of the isocyanate. |

This compound can be synthesized directly from ethanolamine (B43304) and hydrobromic acid. orgsyn.org This method involves the reaction of ice-cold ethanolamine with an excess of ice-cold hydrobromic acid. orgsyn.org The reaction mixture is then heated to distill off a portion of the liquid, followed by a period of reflux. orgsyn.org

After cooling, the product, β-bromothis compound, crystallizes out and can be collected by filtration. orgsyn.org The crude product is then washed with a solvent like acetone (B3395972) to remove impurities. orgsyn.org This procedure has been reported to yield approximately 83% of the theoretical amount of β-bromothis compound. orgsyn.org A variation of this method involves adding ethanolamine dropwise to hydrobromic acid at a controlled temperature, followed by heating with xylene to azeotropically remove water, resulting in a high yield of the product. chemicalbook.com

| Reactant 1 | Reactant 2 | Key Conditions | Yield |

| Ethanolamine | Hydrobromic Acid | Ice-cold addition, heating, reflux | ~83% orgsyn.org |

| Ethanolamine | Hydrobromic Acid | Controlled temperature addition, azeotropic water removal with xylene | 99% chemicalbook.com |

Alternative Preparative Routes for Ethylamine Salts

While large-scale industrial production focuses on specific pathways, several alternative methods are available for the laboratory-scale synthesis of ethylamine, which can then be readily converted to its hydrohalide salts, such as this compound. The formation of this compound is achieved through a straightforward acid-base reaction where ethylamine is treated with hydrobromic acid.

Alternative syntheses of the parent amine include the nucleophilic substitution of a haloethane, such as bromoethane or chloroethane, with ammonia. sciencemadness.orgsciencemadness.org This reaction is typically conducted using a strong base like potassium hydroxide. sciencemadness.orgsciencemadness.org However, a significant drawback of this method is the formation of side products, including diethylamine and triethylamine, which necessitates purification steps. sciencemadness.orgsciencemadness.org

Another established route is the Gabriel synthesis, which provides a method for forming primary amines, like ethylamine, while avoiding the overalkylation that produces secondary and tertiary amines. nfsu.ac.in This process involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis to release the primary amine. libretexts.org

Furthermore, ethylamine can be synthesized through the reduction of related nitrogen-containing functional groups. The hydrogenation of acetonitrile, acetamide, or nitroethane can yield ethylamine. sciencemadness.orgsciencemadness.org A common laboratory reagent for these reductions is lithium aluminum hydride (LiAlH₄). sciencemadness.orgsciencemadness.orgcengage.com.au This two-step sequence of reacting an alkyl halide with a cyanide ion followed by reduction is an effective way to convert an alkyl halide into a primary amine with an additional carbon atom. cengage.com.au

| Starting Material | Reagents | Product | Key Features |

| Bromoethane | Ammonia, Potassium Hydroxide | Ethylamine | Prone to overalkylation, yielding mixtures of primary, secondary, and tertiary amines. sciencemadness.orgsciencemadness.org |

| Phthalimide | 1. Potassium Hydroxide 2. Bromoethane 3. Hydrolysis | Ethylamine | Avoids overalkylation, yielding a pure primary amine. nfsu.ac.in |

| Acetonitrile | Lithium Aluminum Hydride (LiAlH₄), Ether; then H₂O | Ethylamine | Effective for converting nitriles to primary amines. sciencemadness.orgcengage.com.au |

| Acetamide | Lithium Aluminum Hydride (LiAlH₄), Ether; then H₂O | Ethylamine | Converts amides to amines with the same number of carbon atoms. cengage.com.au |

Industrial Production Approaches for Ethylamine and its Salts

The industrial production of ethylamine is a large-scale process, with an output of approximately 80 million kilograms per year for ethylamine and its ethylated derivatives (diethylamine and triethylamine). wikipedia.org The primary methods employed are catalytic amination of ethanol and reductive amination processes.

Catalytic Amination of Ethanol

The most prevalent industrial method for producing ethylamine is the reaction of ethanol with ammonia in the presence of a catalyst. sciencemadness.orgwikipedia.org This reaction is typically carried out at high temperatures (around 400°C) and pressures (around 2 MPa) over an oxide catalyst, such as amorphous silica-alumina. sciencemadness.orgacs.org

Reaction: CH₃CH₂OH + NH₃ → CH₃CH₂NH₂ + H₂O sciencemadness.orgwikipedia.org

A significant challenge in this process is that ethylamine is coproduced with diethylamine and triethylamine. sciencemadness.orgwikipedia.org The product mixture requires separation, usually achieved through fractional distillation. sciencemadness.org Research has focused on developing more efficient catalysts to improve selectivity towards the desired amine under milder conditions. acs.org For instance, bimetallic catalysts like Ni-Cu supported on MgAlO have been shown to exhibit high selectivity to ethylamines at lower temperatures (e.g., 200°C). acs.orgmdpi.com The use of bioethanol as a feedstock is also being explored, which requires purification steps to remove sulfur compounds that can poison the catalyst. google.comgoogle.com

| Catalyst System | Reaction Temperature | Ethanol Conversion (%) | Ethylamines Selectivity (%) | Reference |

| Amorphous Silica-Alumina | ~400°C | High | Mixture of mono-, di-, and tri-ethylamine | acs.org |

| 9% Ni-3% Cu/MgAlO | 200°C | 98.7 | 98.9 | acs.orgmdpi.com |

| Ni/SiO₂-Y₂O₃ | Not specified | High | Good activity and selectivity | koreascience.kr |

| Heterogeneous Hydrogenation/Dehydrogenation Catalyst | 150-250°C | Not specified | High yield and selectivity | google.com |

Reductive Amination Processes

Reductive amination is another key industrial strategy for ethylamine synthesis. sciencemadness.org This method involves reacting a carbonyl compound, in this case, acetaldehyde (B116499), with ammonia and hydrogen in the presence of a catalyst. sciencemadness.orgsciencemadness.org

Reaction: CH₃CHO + NH₃ + H₂ → CH₃CH₂NH₂ + H₂O sciencemadness.orgsciencemadness.org

This process combines the formation of an imine intermediate from the aldehyde and amine, followed by its immediate reduction to the amine, often in a one-pot reaction. wikipedia.orglibretexts.org Common reducing agents include hydrogen gas over a metal catalyst (like nickel, palladium, or platinum) or various hydride reagents such as sodium cyanoborohydride. wikipedia.orglibretexts.org The use of hydrogen over a nickel catalyst is employed in the commercial production of related compounds. cengage.com.au The reaction is versatile and can be used to produce primary, secondary, or tertiary amines depending on the starting materials. libretexts.orgyoutube.com

Recent research has focused on developing non-noble metal catalysts to make the process more economical and environmentally friendly. acs.orgmdpi.com For example, a bimetallic NiCu/MgAlO catalyst has demonstrated high efficiency for the reductive amination of ethanol, a process that proceeds via an acetaldehyde intermediate. acs.orgmdpi.com

Optimization of Industrial Yields and Selectivity

Optimizing the yield and selectivity of the desired ethylamine product (mono-, di-, or tri-ethylamine) is a critical aspect of industrial production. This is influenced by several factors, including catalyst design, reaction conditions, and feedstock purity. kaizenanalytix.com

Catalyst Design: The choice of catalyst and its support is crucial. Catalysts with high dispersion and uniform particle size, such as Ni-Cu nanoparticles on a MgAlO support, have been shown to enhance activity and stability. acs.org The acid-base properties of the support material also play a role; for instance, Ni/SiO₂-Y₂O₃ has been identified as a highly active catalyst due to favorable dispersion and desorption characteristics. koreascience.kr

Reaction Conditions: Adjusting parameters like temperature, pressure, and the molar ratio of reactants can significantly influence the product distribution. acs.org For the catalytic amination of ethanol, a high ammonia-to-ethanol molar ratio can favor the formation of the primary amine. mdpi.com In one optimized process using a Ni-Cu/MgAlO catalyst, a reaction temperature of 200°C, an ethanol-to-ammonia molar ratio of 1:5, and a specific residence time were identified as optimal conditions, achieving 98.7% ethanol conversion with 98.9% selectivity to total ethylamines. acs.orgmdpi.com

Feedstock Purity: The purity of the ethanol feedstock is important, especially when using bioethanol, which may contain sulfur compounds that act as catalyst poisons. google.comgoogle.com Pre-treating the bioethanol to reduce sulfur content can lead to prolonged catalyst activity and improve the economics of the process. google.comgoogle.com

Data analytics and process modeling are increasingly used to identify key factors affecting selectivity and to optimize production strategies, which can significantly reduce the formation of undesirable byproducts. kaizenanalytix.com

| Parameter | Effect on Yield/Selectivity | Example/Finding |

| Catalyst Composition | Influences activity and product distribution. | Bimetallic Ni-Cu catalysts show higher selectivity to ethylamines compared to single metal catalysts. acs.orgmdpi.com |

| Catalyst Support | Affects metal dispersion and surface properties. | Ni/SiO₂-Y₂O₃ support leads to high nickel dispersion and good catalytic activity. koreascience.kr |

| Temperature | Controls reaction rate and selectivity. | Optimal temperature for Ni-Cu/MgAlO catalyst was found to be 200°C. acs.org |

| Reactant Molar Ratio | Shifts equilibrium towards desired products. | A higher ammonia-to-ethanol ratio generally favors primary amine formation. mdpi.com |

| Feedstock Purity | Prevents catalyst deactivation. | Reducing sulfur in bioethanol feedstock prolongs catalyst life. google.comgoogle.com |

Mechanistic Investigations of Reactions Involving Ethylamine Hydrobromide

Fundamental Acid-Base Chemistry of Ethylamine (B1201723) Hydrobromide

Ethylamine hydrobromide (C₂H₅NH₃⁺Br⁻) is the salt formed from the neutralization reaction between ethylamine (C₂H₅NH₂), a weak base, and hydrobromic acid (HBr), a strong acid. smolecule.com This acid-base reaction is a fundamental process that dictates the compound's behavior in various chemical environments.

The formation of this compound is a classic acid-base neutralization reaction. smolecule.com Ethylamine, with a lone pair of electrons on the nitrogen atom, acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrobromic acid. The mechanism involves the nucleophilic nitrogen atom of ethylamine attacking the acidic proton of hydrobromic acid. smolecule.comthestudentroom.co.uk This results in the formation of a coordinate covalent bond between the nitrogen and the hydrogen ion, creating the ethylammonium (B1618946) cation (C₂H₅NH₃⁺), while the bromide ion (Br⁻) serves as the counter-anion. smolecule.comthestudentroom.co.uk

The reaction can be represented by the following equilibrium:

C₂H₅NH₂ + HBr ⇌ C₂H₅NH₃⁺ + Br⁻

This reaction is rapid and exothermic, with a highly negative free energy change, driving the equilibrium almost entirely to the right under standard conditions, favoring the formation of the salt. smolecule.com The resulting ethylammonium bromide is a white, crystalline solid that is highly soluble in water. smolecule.comchemicalbook.com

The stability of the salt is a key characteristic. The ethylammonium ion is the conjugate acid of ethylamine. The equilibrium between the free amine and its salt is crucial in many reactions. For instance, in the reaction of bromoethane (B45996) with ammonia (B1221849) to produce ethylamine, an equilibrium is established between the ethylammonium salt and the free amine in the presence of excess ammonia. chemguide.co.ukdocbrown.info

C₂H₅NH₃⁺Br⁻ + NH₃ ⇌ C₂H₅NH₂ + NH₄⁺Br⁻

The position of this equilibrium can be shifted by altering the concentration of the base (ammonia in this case), which in turn influences the yield of the desired amine product. chemguide.co.uk

The solvent plays a critical role in the proton transfer dynamics of amines. The polarity of the solvent can significantly influence the stability of the charged species involved in the protonation equilibrium. rsc.orgrsc.org In polar protic solvents like water, the ethylammonium cation and bromide anion are effectively solvated, which stabilizes the salt form.

Theoretical studies have shown that as solvent polarity increases, the intensity of intramolecular hydrogen bonds can decrease, making proton transfer reactions more difficult. rsc.org Conversely, less polar solvents may not stabilize the ionic species as effectively, potentially shifting the equilibrium back towards the free amine and the acid.

The concept of the "leveling effect" is also pertinent. In a given solvent, no base stronger than the conjugate base of the solvent can exist to a significant extent. youtube.com For example, if a very strong base is dissolved in water, it will deprotonate the water to form hydroxide (B78521) ions. Similarly, the acidity or basicity of the solvent can affect the protonation state of the amine.

Computational studies on proton transfer reactions, such as the Morita-Baylis-Hillman reaction, have demonstrated that the solvent can lower the activation energy of key steps. chemrxiv.org While not directly studying ethylamine, these findings highlight the general principle that the solvent environment is a crucial factor in the kinetics and thermodynamics of proton transfer involving amines.

Nucleophilic Reactivity of Ethylamine in Reaction Pathways

The lone pair of electrons on the nitrogen atom of ethylamine makes it a potent nucleophile. chemguide.co.uklibretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. This nucleophilic character is central to many of the reactions involving ethylamine and its hydrobromide salt.

Ethylamine readily participates in nucleophilic substitution reactions, particularly with alkyl halides. chemguide.co.ukstudymind.co.uk In these reactions, the ethylamine molecule attacks the partially positive carbon atom of the alkyl halide, displacing the halide ion (the leaving group).

For example, the reaction between ethylamine and bromoethane proceeds via a nucleophilic substitution mechanism, likely Sɴ2 for a primary alkyl halide like bromoethane. docbrown.infoyoutube.com The reaction occurs in two main stages. First, the nucleophilic ethylamine attacks the bromoethane, forming a diethylammonium (B1227033) bromide salt. chemguide.co.uklibretexts.org

C₂H₅NH₂ + C₂H₅Br → (C₂H₅)₂NH₂⁺Br⁻

In the presence of excess ethylamine, a reversible acid-base reaction occurs where another molecule of ethylamine removes a proton from the diethylammonium ion to yield the free secondary amine, diethylamine (B46881). chemguide.co.uklibretexts.org

(C₂H₅)₂NH₂⁺Br⁻ + C₂H₅NH₂ ⇌ (C₂H₅)₂NH + C₂H₅NH₃⁺Br⁻

This process can continue, with diethylamine acting as a nucleophile to react with more bromoethane, eventually forming triethylamine (B128534) and even a quaternary ammonium (B1175870) salt, tetraethylammonium (B1195904) bromide. chemguide.co.uklibretexts.org The fact that the alkylated amine is often a better nucleophile than the starting amine can lead to a mixture of products, a significant challenge in amine alkylation. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| Ethylamine | Bromoethane | Diethylammonium bromide, Diethylamine | Nucleophilic Substitution |

| Diethylamine | Bromoethane | Triethylammonium bromide, Triethylamine | Nucleophilic Substitution |

| Triethylamine | Bromoethane | Tetraethylammonium bromide | Nucleophilic Substitution |

This table illustrates the stepwise alkylation of ethylamine with bromoethane.

Direct alkylation using this compound is not typical, as the nitrogen's lone pair is protonated and thus unavailable for nucleophilic attack. However, the equilibrium between this compound and ethylamine allows for the in-situ generation of the nucleophilic free amine by the addition of a base.

Alkylation: As described in the previous section, the alkylation of amines is a common synthetic route. youtube.com The mechanism is typically Sɴ2, involving the backside attack of the amine nucleophile on the alkyl halide. docbrown.infoyoutube.com The reaction is often complicated by over-alkylation, as the product amine can be more nucleophilic than the reactant amine. masterorganicchemistry.com

Acylation: Ethylamine also reacts as a nucleophile with acylating agents such as acyl chlorides and acid anhydrides to form amides. chemguide.co.uklibretexts.org For instance, the reaction of ethylamine with ethanoyl chloride is a vigorous reaction that produces N-ethylethanamide and ethylammonium chloride. chemguide.co.uk

The mechanism involves the nucleophilic attack of the ethylamine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide. A second equivalent of the amine is typically used to neutralize the hydrogen chloride produced. wikipedia.org

C₂H₅NH₂ + CH₃COCl → [C₂H₅NH₂(⁺)C(O⁻)CH₃Cl] → C₂H₅NHCOCH₃ + HCl

C₂H₅NH₂ + HCl → C₂H₅NH₃⁺Cl⁻

2 C₂H₅NH₂ + CH₃COCl → C₂H₅NHCOCH₃ + C₂H₅NH₃⁺Cl⁻

Unlike alkylation, acylation of primary amines generally stops after the formation of the amide, as the resulting amide is a much weaker nucleophile than the starting amine.

Mechanistic Studies of Derivative Formation from this compound

This compound serves as a precursor for the synthesis of various derivatives. One notable application is in the formation of perovskite materials, where it can be used to alter the crystallite structure and optical properties of these materials for use in electronic devices. chemicalbook.com

While specific mechanistic studies on derivative formation starting directly from this compound are not extensively detailed in the provided search results, the principles of its reactivity can be inferred. Any reaction requiring the nucleophilic character of the amine would necessitate the deprotonation of the ethylammonium ion to the free ethylamine. This can be achieved by the addition of a suitable base.

For instance, in the synthesis of more complex amine-containing structures, this compound could serve as a stable, solid source of ethylamine, which is a gas at room temperature. The controlled release of ethylamine by the addition of a base would then allow it to participate in reactions such as those described above (alkylation, acylation) or in the formation of other functional groups like imines or enamines.

Mechanistic studies of similar systems, such as the formation of benzothiazoles from thioureas, often employ computational methods like Density Functional Theory (DFT) to elucidate reaction pathways. researchgate.net Such approaches could be applied to understand the precise mechanisms of derivative formation from this compound, considering factors like the role of the bromide counter-ion and the specific reaction conditions employed.

Selectivity in Protein Alkylation by Bromoethylamine Derivatives

The alkylation of proteins by bromoethylamine derivatives, formed from this compound, is a critical technique in proteomics for the characterization of proteins and their functions. This process demonstrates significant selectivity, primarily targeting cysteine residues within the protein structure. msu.eduresearchgate.netresearchgate.net The thiol group (-SH) of cysteine is highly nucleophilic and readily reacts with alkylating agents like bromoethylamine. creative-proteomics.com

This modification results in the formation of a thialysine, which contains a nucleophilic amine. msu.edu This chemical alteration is instrumental in various analytical techniques, including ¹³C NMR spectroscopy and mass spectrometry, allowing for detailed investigation of protein structures and modes of action. msu.eduresearchgate.net

Research has shown that the alkylation of cysteine with bromoethylamine is a successful method for modifying proteins. msu.eduresearchgate.net For instance, in one study, the protein CRABPII was successfully alkylated by adding 100 equivalents of bromoethylamine to a 0.5 mg/mL protein solution at pH 8.5 and 50°C for 6 hours. msu.edu The reaction's success was confirmed by observing a bathochromic shift indicative of Protonated Schiff Base (PSB) formation after the modified protein was reacted with retinal. msu.edu

Computational studies, using methyl mercaptan (CH₃SH) as a model for the cysteine residue, have provided further insight into the reaction mechanism. researchgate.net These calculations suggest that in the gas phase, the direct intermolecular attack by the sulfur-containing nucleophile (from cysteine) on bromoethylamine is energetically favored over an intramolecular substitution by the amino group of bromoethylamine, which would form an aziridine (B145994) ring. msu.eduresearchgate.net This preference for intermolecular attack is favored by 15.4 kJ mol⁻¹. researchgate.net Solution modeling indicates this trend is maintained at a basic pH, which is the typical experimental condition for this reaction. msu.eduresearchgate.net However, the trend is reversed at neutral pH. researchgate.net

The table below summarizes the energetic favorability of the intermolecular attack by the thiol group compared to intramolecular substitution.

| Phase/Condition | Favored Reaction Pathway | Energy Difference (kJ mol⁻¹) |

| Gas Phase | Intermolecular attack by thiol | 15.4 |

| Solution (Basic pH) | Intermolecular attack by thiol | Trend Preserved |

| Solution (Neutral pH) | Intramolecular substitution | Trend Reversed |

This selectivity makes bromoethylamine a valuable tool for site-specific modification of proteins, enabling researchers to probe specific aspects of protein structure and function. creative-proteomics.com

Isotopic Labeling Studies for Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of atoms throughout a chemical transformation. ias.ac.in In the context of this compound derivatives, isotopic labeling, particularly with Carbon-13 (¹³C), has been crucial for understanding the synthesis of labeled bromoethylamine and its subsequent reactions. msu.eduresearchgate.net

One significant application has been in the synthesis of [2-¹³C] labeled bromoethylamine from [2-¹³C] labeled ethanolamine (B43304). msu.eduresearchgate.net This labeled compound is not commercially available but is highly valuable for protein characterization. msu.eduresearchgate.netresearchgate.net Mechanistic studies using this isotopic label aimed to understand the details of the bromination reaction in acidic conditions. msu.eduresearchgate.net

The experimental and theoretical results from these studies revealed that the bromination of the labeled ethanolamine occurs through an exclusive attack of the nucleophile (HBr) at the carbon atom bearing the hydroxyl group. msu.eduresearchgate.net A key finding was that hydrogen bonding guides this nucleophilic attack, which importantly results in no scrambling of the ¹³C label in the final bromoethylamine product. msu.eduresearchgate.net This confirmed that the carbon skeleton remains intact during the substitution reaction.

Isotopically-labeled substrates and coenzymes are invaluable for investigating enzyme reaction mechanisms. nih.gov While tracer isotope experiments can provide information on the chemical pathway, kinetic isotope effect measurements can yield information on the rate-determining step of a reaction. nih.gov

The use of isotopic labeling extends to various mechanistic studies in organic and organometallic chemistry, providing detailed insights that would otherwise be difficult to obtain. uea.ac.uk For example, labeling experiments can confirm the existence of intermediates, such as the benzyne (B1209423) intermediate, or elucidate rearrangement reactions. ias.ac.in

The findings from the isotopic labeling of bromoethylamine are summarized in the table below.

| Study Focus | Isotope Used | Key Mechanistic Finding |

| Bromination of Ethanolamine | [2-¹³C] | Nucleophilic attack by HBr is exclusively at the hydroxyl-bearing carbon. |

| Bromination of Ethanolamine | [2-¹³C] | Hydrogen bonding guides the nucleophilic attack, preventing label scrambling. |

These studies underscore the importance of isotopic labeling as a precise tool for confirming reaction pathways and ensuring the structural integrity of labeled compounds used in further biochemical research. msu.eduresearchgate.net

Electrochemical Reaction Mechanisms involving Ethylamine-Derived Systems

Electrochemical reactions involving ethylamine and its derivatives are gaining attention, particularly in the context of energy storage and chemical synthesis. rsc.org A key area of research is the electrocatalytic dehydrogenation of ethylamine (EDH) to produce acetonitrile (B52724) and hydrogen gas. rsc.org This process is significant due to ethylamine's high theoretical hydrogen content (8.9 wt%) and a low thermodynamic redox potential of 0.13 V versus the reversible hydrogen electrode (RHE). rsc.org

The electrochemical EDH process, coupled with the hydrogen evolution reaction (HER), allows for the electrolysis of ethylamine into acetonitrile and H₂ at a cell voltage as low as 0.13 V. This is substantially lower than the 1.23 V required for water electrolysis, highlighting its potential for energy-efficient hydrogen production. rsc.org The ethylamine/acetonitrile redox pair is also being explored for sustainable hydrogen storage and transportation. rsc.org

While research into the specific electrochemical mechanism of EDH is still developing, it is understood to be distinct from thermal catalysis due to differences in energy sources and reaction conditions. rsc.org Identifying the intermediates generated during the reaction is crucial for a complete mechanistic understanding and for designing more efficient electrocatalysts. rsc.org

The table below outlines the key aspects of the electrochemical dehydrogenation of ethylamine.

| Parameter | Value/Description | Significance |

| Theoretical H₂ Content | Gravimetric: 8.9 wt% | High potential for hydrogen storage |

| Theoretical H₂ Content | Volumetric: 72.1 gH₂ L⁻¹ | High potential for hydrogen storage |

| Redox Potential (vs. RHE) | 0.13 V | Low energy requirement for H₂ production |

| Minimum Cell Voltage for Electrolysis | 0.13 V | More energy-efficient than water electrolysis (1.23 V) |

| Key Products | Acetonitrile, Hydrogen (H₂) | Value-added chemical synthesis and clean energy |

Further elucidation of the electrochemical reaction mechanisms of ethylamine-derived systems will be critical for advancing their applications in sustainable energy technologies and chemical manufacturing. rsc.org

Advanced Applications of Ethylamine Hydrobromide in Organic Synthesis and Materials Science

Ethylamine (B1201723) Hydrobromide as a Reagent in Organic Synthesis

Ethylamine hydrobromide serves as a convenient and effective source of the ethylamine moiety in a variety of organic transformations. Its salt form offers advantages in handling and stability compared to the volatile free base, ethylamine.

Introduction of the Ethanamine Moiety into Complex Molecules

The primary application of this compound in organic synthesis is to introduce the ethylamine group into diverse chemical structures. myskinrecipes.com This is typically achieved through nucleophilic substitution reactions where the ethylamine acts as a nucleophile. One notable example, though involving a closely related analogue, is the use of β-bromothis compound in the synthesis of taurine, an important amino acid. orgsyn.org This highlights the utility of such hydrobromide salts as precursors to introduce aminoethyl functionalities.

In the synthesis of more complex molecules, this compound can be used to introduce an ethylamino group by reacting it with a suitable electrophile. For instance, it can react with alkyl halides, epoxides, and other activated substrates to form secondary amines, which are key intermediates in many synthetic pathways. The hydrobromide salt provides a controlled source of the amine, often facilitating cleaner reactions and easier purification of the products.

Precursor for Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

The introduction of an ethylamine group is a common strategy in the design and synthesis of active pharmaceutical ingredients (APIs). This compound serves as a crucial building block in the preparation of a wide range of pharmaceuticals. myskinrecipes.com The ethylamino group can be a key pharmacophore, or it can be a part of a larger molecule that is essential for its biological activity.

While specific examples directly citing this compound in the synthesis of marketed drugs are not always readily available in open literature, its role as a precursor is well-established in synthetic organic chemistry, which forms the foundation of pharmaceutical development. researchgate.netnih.govcam.ac.uk The principles of amine chemistry and the use of amine salts are fundamental to the synthesis of a vast number of APIs.

Intermediate in Agrochemical and Pesticide Synthesis

Similar to its application in pharmaceuticals, this compound is also a valuable intermediate in the synthesis of agrochemicals and pesticides. myskinrecipes.com The ethylamine moiety is a component of several classes of herbicides, insecticides, and fungicides. For example, ethylamine itself is a precursor to widely used triazine herbicides like atrazine (B1667683) and simazine. chemcess.comwikipedia.org this compound provides a stable and easy-to-handle source of the ethylamine needed for the synthesis of these and other agrochemical products.

The synthesis of these complex agrochemicals often involves multi-step processes where the introduction of an ethylamino group is a critical step. The use of this compound as a reagent allows for the controlled and efficient incorporation of this functional group into the target molecule.

Utility in Dye and Pigment Production

The chemical industry utilizes this compound as an intermediate in the production of various dyes and pigments. myskinrecipes.com Azo dyes, which constitute a large and important class of synthetic colorants, are synthesized through a diazotization-coupling reaction sequence. sapub.orgnih.govmdpi.com In some cases, derivatives of ethylamine can be used as coupling components or as part of the diazo component to produce a wide range of colors. The ethylamino group can act as an auxochrome, a group that modifies the color of the dye. The use of this compound as a starting material provides a reliable source of the ethylamine needed for the synthesis of these chromophores.

Role in Perovskite Solar Cell (PSC) Materials Research

In recent years, this compound, often referred to as ethylammonium (B1618946) bromide (EABr) in this context, has gained significant attention for its role in the development of perovskite solar cells (PSCs). chemicalbook.com Perovskite solar cells are a promising photovoltaic technology with the potential for high efficiency and low production costs.

Organic-Inorganic Hybrid Material Components in PSCs

Ethylammonium bromide plays a crucial role as a component in organic-inorganic hybrid perovskite materials. chemicalbook.com These materials have a crystal structure similar to that of the mineral perovskite and are the active layer in PSCs, responsible for absorbing light and generating charge carriers. The general formula for these perovskites is ABX₃, where A is an organic cation, B is a metal cation (usually lead), and X is a halide anion.

Ethylammonium cations (EA⁺) from EABr can be incorporated into the perovskite structure, either partially or fully replacing the more common methylammonium (B1206745) (MA⁺) or formamidinium (FA⁺) cations. This incorporation has several beneficial effects on the properties of the perovskite material and the performance of the solar cell.

One of the key benefits of using EABr is the improvement of the perovskite film quality. The addition of EABr can help to control the crystallization process, leading to the formation of larger, more uniform crystals with fewer grain boundaries. chemicalbook.com This improved morphology reduces the number of defects in the film, which can act as recombination centers for charge carriers and lower the efficiency of the solar cell.

Furthermore, EABr can be used to passivate defects at the interfaces of the perovskite layer, particularly at the bottom interface. hkbu.edu.hknih.govmdpi.comresearchgate.net By reducing the amount of unreacted lead iodide (PbI₂), a common defect, EABr treatment can improve charge extraction and transport, leading to higher power conversion efficiencies. nih.gov Research has shown that introducing EABr at the bottom interface can increase the power conversion efficiency of inverted PSCs from 20.41% to 21.06%. nih.govresearchgate.net

The incorporation of the larger ethylammonium cation can also influence the dimensionality of the perovskite structure, leading to the formation of 2D or quasi-2D perovskites. nih.govlanl.govrsc.orgepfl.chresearchgate.net These lower-dimensional perovskites often exhibit improved stability against moisture and other environmental factors compared to their 3D counterparts. The ethylammonium cations act as organic spacers between the inorganic lead halide layers, providing a barrier to environmental degradation.

The table below summarizes the impact of this compound (EABr) on the performance of perovskite solar cells based on various research findings.

| Perovskite Composition | Role of EABr | Key Findings | Power Conversion Efficiency (PCE) | Reference |

| CsPbI₂Br | Additive | Retards crystal growth, produces highly crystalline film with reduced grain boundaries. | Increased to 14.47% | nih.gov |

| (MA/FA)Pb(I/Br)₃ | Bottom interface passivation | Reduces unreacted PbI₂, facilitates better hole transfer. | Increased from 20.41% to 21.06% | nih.govresearchgate.net |

| CsPbBr₃ | Cubic structure stabilization | Allows for higher incorporation of Cs⁺ while maintaining the cubic structure, increasing stability. | Not specified | mdpi.com |

| FASnI₃ (Lead-free) | Additive | Reduces defect density and enhances crystallinity. | Champion PCE of 12.50% with EACl modification | nih.gov |

| MAPbI₃ | Co-additive with KI | Induces (100)-oriented perovskite crystals, improving short-circuit current densities. | 12.88% | nih.gov |

Below is an interactive data table showcasing detailed research findings on the effect of this compound (EABr) on Perovskite Solar Cell (PSC) performance.

| Research Focus | Perovskite System | Key Parameters Investigated | Control (without EABr) | With EABr | Reference |

|---|---|---|---|---|---|

| Film Quality and Efficiency 🔽 | γ-CsPbI₂Br | Power Conversion Efficiency (PCE), Grain Size | Lower PCE, smaller grains | PCE: 14.47%, Grain Size: >1 μm | nih.gov |

| Detailed Findings: The addition of EABr as an additive was found to retard the crystal growth of the perovskite film. This resulted in a highly crystalline film with significantly larger grain sizes (over 1 micrometer) and a reduction in the number of grain boundaries. These morphological improvements led to a substantial increase in the power conversion efficiency of the solar cell to 14.47%. | |||||

| Interface Defect Passivation 🔽 | Inverted PSCs | PCE, Valence Band Maximum (VBM) | PCE: 20.41%, VBM: -5.38 eV | PCE: 21.06%, VBM: -5.09 eV | nih.govresearchgate.net |

| Detailed Findings: Introducing EABr at the bottom interface of the perovskite solar cell led to a significant reduction in unreacted PbI₂, a common source of defects. This passivation of defects improved the energy level alignment, as evidenced by the lifting of the valence band maximum from -5.38 eV to -5.09 eV, which facilitates more efficient hole transfer. Consequently, the power conversion efficiency of the device was enhanced. | |||||

| Structural Stability 🔽 | CsPbBr₃ | Cubic Phase Stability, Cs⁺ Incorporation | Less stable cubic phase | Stabilizes cubic phase with up to 65% Cs⁺ incorporation | mdpi.com |

| Detailed Findings: The incorporation of the larger ethylammonium cation into the CsPbBr₃ crystal lattice was shown to stabilize the desirable cubic perovskite phase. This allowed for a higher concentration of cesium cations (up to 65%) to be included in the solid solution while maintaining the cubic structure, which is often associated with better optoelectronic properties and stability. |

Influence on Film Formation and Morphology in Perovskite Structures

The incorporation of this compound, often referred to as ethylammonium bromide (EABr) in perovskite literature, as an additive has demonstrated significant influence over the crystallization process, leading to improved film quality. High-quality perovskite thin films are fundamental to fabricating efficient inorganic perovskite solar cells. The addition of EABr has been shown to retard the crystal growth of perovskite films. This controlled growth helps in producing highly crystalline films characterized by micron-sized grains, which are significantly larger than in films without the additive. The result is a reduction in the number of grain boundaries, which are often sources of defects that can impede device performance.

In methylammonium lead iodide (MAPbI₃) perovskites, the concentration of EABr is a critical factor. Research indicates that a 30% concentration of EABr results in the most uniform and homogenous film morphology. mdpi.com The larger ionic radius of the ethylammonium (EA) cation compared to the methylammonium (MA) cation is believed to decrease the diffusion coefficient, which in turn promotes slower, more controlled growth of large crystals with a high (100) orientation. msesupplies.com This improved orientation reduces large-angle grain boundaries that can cause high electrical resistance. msesupplies.com However, concentrations above this optimal level, such as 40% or 50%, can lead to the formation of non-uniform films. mdpi.com

Furthermore, in all-inorganic γ-CsPbI₂Br perovskites, the use of EABr as an additive under ambient deposition conditions has proven effective in creating high-quality films with grains larger than 1 μm. rsc.org This additive-assisted method presents a viable pathway to achieving superior perovskite films with a stabilized photoactive black phase, crucial for high-performance devices. rsc.org

Enhancement of Optoelectronic Properties in Perovskite Devices

The morphological improvements in perovskite films induced by this compound directly translate to enhanced optoelectronic properties and device performance. The reduction of defects and the creation of larger, well-oriented crystals lead to more efficient charge transport and reduced recombination losses.

In devices based on γ-CsPbI₂Br, the optimized film quality achieved with an EABr additive (at a concentration of 4 mg mL⁻¹) resulted in a power conversion efficiency (PCE) of 14.47%. rsc.org These devices also exhibited remarkable long-term thermal stability, maintaining approximately 75% of their initial efficiency after 180 hours of thermal stress at 85 °C in an ambient, unencapsulated environment. rsc.org

Another innovative technique involves using a thin film of ethylammonium lead iodide (EAPbI₃) stamped with a methylammonium lead iodide (MAPbI₃) reservoir. This process facilitates a cation exchange, converting the EAPbI₃ into a cubic MAPbI₃ phase that is self-passivated with EA. A device using this stamped film, only ~170 nm thick, delivered a high PCE of 18.0% and demonstrated excellent long-term stability, retaining 98% of its initial efficiency after 36 days in ambient air. This stamped film also exhibited a higher absorption coefficient and a longer carrier lifetime compared to conventionally prepared MAPbI₃ films of similar thickness.

| Perovskite Material | EABr Concentration/Method | Key Morphological Improvement | Power Conversion Efficiency (PCE) | Additional Optoelectronic Enhancements | Reference |

|---|---|---|---|---|---|

| γ-CsPbI₂Br | 4 mg mL⁻¹ | Highly crystalline, micro-sized grains (>1 μm), reduced grain boundaries | 14.47% | High thermal stability (retains ~75% efficiency after 180h at 85°C) | rsc.org |

| CH₃NH₃PbI₃ (MAPbI₃) | 30% (with 5% KI) | Uniform, homogenous film; highly (100)-oriented crystals | 12.88% | Improved short-circuit current density (21.0 mA cm⁻²) | mdpi.commsesupplies.com |

| EAPbI₃/MAPbI₃ | Stamped Film | Phase conversion to self-passivated cubic MAPbI₃, enlarged grain size | 18.0% | Higher absorption coefficient, longer carrier lifetime, enhanced stability |

Applications in Deep Eutectic Solvents (DES) and Ionic Liquids (ILs)

This compound, as an alkylammonium halide, possesses properties that make it a candidate for forming advanced solvent systems like Deep Eutectic Solvents (DES) and Ionic Liquids (ILs). These solvents are valued for their low volatility, thermal stability, and tunable properties.

Formation and Characterization of this compound-Based DES

Deep Eutectic Solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium (B1175870) salt, with a hydrogen bond donor (HBD), like urea (B33335), glycerol (B35011), or carboxylic acids. This mixture results in a significant depression of the melting point compared to the individual components.

A study utilizing small-angle neutron diffraction has investigated the liquid structure of a DES formed by mixing ethylammonium bromide and urea in a 1:1 molar ratio. The research revealed that these components form an amphiphilic nanostructure. acs.org This structure arises because the ethyl chains of the cations are solvophobically excluded from the charged domains (ammonium and bromide ions) and cluster together. In this specific DES, the polar domain was found to be continuous, while the apolar domain, formed by the short ethyl chains, was not. acs.org This structural characteristic is attributed to the relatively weak solvophobic interactions of the short ethyl group. acs.org The study also noted that urea molecules form large clusters within the DES, with predominantly perpendicular orientations relative to each other. acs.org This detailed structural understanding is crucial for designing DES with specific properties for various applications.

Gas Absorption and Separation Mechanisms in DES (e.g., CO₂, NH₃ capture)

While specific studies on gas capture using DES formulated directly with this compound are not widely documented, the general principles of gas absorption in amine-based and ammonium salt-based DES provide a framework for their potential application. The amine functional group is particularly effective for the chemical absorption of acidic gases like CO₂.

The mechanism for CO₂ capture in amine-functionalized DES often involves the formation of a carbamate (B1207046) species, similar to the process in aqueous amine solutions. aip.org The reaction typically involves two molecules of the amine reacting with one molecule of CO₂, where one amine acts as a base to deprotonate the other, which then reacts with CO₂. In DES, the hydrogen bond donor can also play a crucial role in the absorption mechanism.

For ammonia (B1221849) (NH₃) capture, protic ionic liquids and DES containing ammonium salts are effective due to strong hydrogen-bonding interactions. acs.org The acidic proton on the ammonium cation can interact strongly with the lone pair of electrons on the nitrogen atom of the ammonia molecule. In DES formed with components like glycerol or resorcinol, the multiple hydroxyl groups of the HBD can also form strong hydrogen bonds with NH₃, further enhancing absorption capacity. acs.org The absorption is often reversible, allowing for the regeneration of the solvent and recovery of the captured gas. acs.org

Catalytic Applications of Amine-Based Ionic Liquids

Ionic liquids derived from amines, such as ethylamine, can serve as efficient and recyclable catalysts in organic synthesis. These catalysts often act as Brønsted acids and can facilitate reactions under environmentally friendly, solvent-free conditions.

One notable example is the synthesis and application of Ethylammonium N-sulfonic acid chloride ([CH₃CH₂NH₂SO₃H]Cl). This Brønsted acidic ionic liquid, derived from ethylamine and chlorosulfonic acid, has been successfully used as a catalyst for the synthesis of various xanthene derivatives. tandfonline.com The catalyst facilitates the one-pot condensation of aldehydes with dimedone or 2-naphthol. This method offers several advantages, including high product yields, short reaction times, a simple work-up procedure, and the avoidance of volatile and toxic organic solvents. tandfonline.com The reusability of such ionic liquid catalysts is a key feature, aligning with the principles of green chemistry. The catalytic activity of ammonium-based ILs is often attributed to the presence of an acidic proton which can activate substrates in chemical transformations. rsc.org

Spectroscopic and Computational Characterization of Ethylamine Hydrobromide

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the analysis of molecular compounds, offering non-destructive ways to probe structure and bonding. For ethylamine (B1201723) hydrobromide, nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are particularly powerful tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating molecular structure by probing the magnetic environments of atomic nuclei, such as ¹H (protons). In ethylamine hydrobromide (CH₃CH₂NH₃⁺Br⁻), the proton NMR spectrum provides a clear signature of the ethylammonium (B1618946) cation.

The spectrum is characterized by distinct signals corresponding to the protons of the methyl (-CH₃), methylene (B1212753) (-CH₂), and ammonium (B1175870) (-NH₃⁺) groups. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen atom. Protons closer to the positively charged nitrogen are more "deshielded" and thus resonate at a lower field (higher ppm value).

A typical ¹H NMR spectrum of this compound in a solvent like Deuterium (B1214612) Oxide (D₂O) would show:

A triplet for the methyl (-CH₃) protons, due to spin-spin coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

A quartet for the methylene (-CH₂) protons, resulting from coupling with the three adjacent methyl protons (n+1 rule, 3+1=4).

The ammonium (-NH₃⁺) protons often appear as a broad signal, and its coupling to the adjacent methylene group may not be resolved due to rapid chemical exchange with the solvent or quadrupolar relaxation effects of the nitrogen atom.

| Proton Group | Chemical Shift (ppm, in D₂O) | Splitting Pattern |

| Methyl (-CH₃) | ~1.29 | Triplet |

| Methylene (-CH₂) | ~3.06 | Quartet |

| Ammonium (-NH₃⁺) | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Beyond simple structural confirmation, NMR spectroscopy is a vital tool for mechanistic studies. By monitoring the changes in the NMR spectrum over time, chemists can track the progress of a reaction involving this compound. For instance, in reactions where the ethylammonium cation acts as a reactant, the disappearance of its characteristic signals and the appearance of new signals corresponding to the product can be quantified to determine reaction rates. Furthermore, the detection of transient intermediates is sometimes possible, providing direct evidence for a proposed reaction mechanism semanticscholar.orgsemanticscholar.org. Techniques like ¹⁵N NMR can also provide information about the electronic environment of the nitrogen atom, which is crucial for understanding its reactivity nih.gov.

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rock at specific frequencies, creating a unique spectral fingerprint. The FTIR spectrum of solid this compound reveals the characteristic vibrations of the ethylammonium cation.

The key vibrational modes observed in the spectrum can be assigned to different functional groups within the cation:

N-H Stretching: The ammonium group (-NH₃⁺) exhibits strong, broad absorption bands in the high-frequency region, typically between 3200 and 2800 cm⁻¹. This broadening is a result of extensive hydrogen bonding between the cation and the bromide anion in the crystal lattice.

C-H Stretching: The methyl and methylene groups show sharp absorption bands corresponding to symmetric and asymmetric stretching vibrations, usually in the 3000-2850 cm⁻¹ range.

N-H Bending: The ammonium group also has characteristic bending (scissoring and rocking) vibrations. The asymmetric and symmetric bending modes appear in the 1600-1400 cm⁻¹ region.

C-H Bending: Bending vibrations for the -CH₃ and -CH₂ groups are also found in this region, often overlapping with the N-H bending modes.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the 1200-1000 cm⁻¹ range.

Analysis of these vibrational frequencies, particularly the shifts in the N-H stretching modes, provides direct evidence of the strength and nature of hydrogen bonding within the crystal structure iisc.ac.inscispace.com. Studies on similar alkylammonium halides have used FTIR to understand phase transitions and the interplay between the organic cation and the inorganic halide anion researchgate.netresearchgate.net.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200 - 2800 | Broad, strong; indicates hydrogen bonding |

| C-H Stretch | 3000 - 2850 | Sharp, strong; asymmetric and symmetric |

| N-H Bend | 1600 - 1470 | Asymmetric and symmetric bending |

| C-H Bend | 1470 - 1370 | Scissoring and bending vibrations |

| C-N Stretch | 1200 - 1000 | Stretching of the carbon-nitrogen bond |

Note: Wavenumbers are based on typical values for alkylammonium halides and may vary.

Theoretical and Computational Chemistry Approaches

While spectroscopy provides experimental data, theoretical and computational methods offer a way to model molecular systems from first principles, providing a deeper understanding of the forces and energies that govern their behavior.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to calculate the electronic structure of molecules. These calculations can predict molecular geometries, vibrational frequencies, and, crucially, the energetics of chemical reactions.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the ethylammonium cation, including bond lengths and angles.

Calculate Vibrational Frequencies: Predict the theoretical infrared and Raman spectra of the molecule. Comparing these calculated frequencies with experimental FTIR data helps validate the computational model and aids in the precise assignment of vibrational modes scispace.comamericanelements.com.

These computational studies provide insights that are often difficult or impossible to obtain through experiment alone, such as the fleeting structure of a transition state.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the behavior of materials in different phases, such as solids, liquids, or solutions.

For this compound, MD simulations can be particularly insightful for understanding its behavior in a condensed phase, such as in an aqueous solution or as a molten salt (ionic liquid). A recent study employed MD simulations to investigate the role of this compound (referred to as EABr) in modulating the aggregation of proteins nih.govresearchgate.net. Such simulations can reveal:

Solvation Structure: How water molecules arrange themselves around the ethylammonium cation and bromide anion, forming hydration shells.

Ion Pairing and Aggregation: The tendency of the ions to associate with each other in solution and the dynamics of these interactions.

Transport Properties: The simulation can be used to calculate properties like diffusion coefficients, which describe how the ions move through the solution.

Intermolecular Interactions: MD provides a detailed picture of the hydrogen bonding network between the ethylammonium cations, bromide anions, and solvent molecules.

By simulating the system at the atomic level, MD provides a dynamic view that complements the static picture offered by spectroscopic and quantum chemical methods, bridging the gap between molecular structure and macroscopic properties semanticscholar.orgmdpi.comresearchgate.net.

Research on Ethylamine Hydrobromide Derivatives and Analogues

Synthesis Pathways for Substituted Ethylamine (B1201723) Hydrobromide Derivatives

The synthesis of substituted ethylamine hydrobromide derivatives encompasses a variety of chemical strategies tailored to introduce specific functional groups onto the ethylamine scaffold. These methods are crucial for developing new compounds with potential applications in medicinal chemistry and materials science.

Indene (B144670), a polycyclic hydrocarbon, serves as a valuable precursor for the synthesis of various derivatives. wikipedia.org The reactivity of indene allows for the introduction of an ethylamine moiety, leading to compounds with interesting biological properties.

One synthetic route to an indene ethylamine derivative, specifically (2-(1H-indene-3-yl)ethyl)amine, involves the reduction of an intermediate hydroxylamine. The synthesis starts with N-(2-(1H-Indene-1-yl)ethyl)hydroxylamine, which is treated with zinc dust in glacial acetic acid. The mixture is heated, and after workup, the desired (2-(1H-indene-3-yl)ethyl)amine is isolated via chromatography. prepchem.com

While not direct hydrobromide derivatives, the synthesis of indole (B1671886) ethylamine derivatives provides insight into related synthetic strategies. These syntheses often begin with a commercially available starting material like tryptamine. The process can involve multiple steps, including N-Boc protection, benzylic oxidation, N1 protection, and reduction of a ketone to yield a desired alcohol intermediate. This alcohol can then be converted to a hydroxylamine, which can be further modified. nih.gov

General synthetic strategies for indene derivatives often involve cyclization reactions. For instance, electron-rich 2-alkyl-1-ethynylbenzene derivatives can be cyclized using a ruthenium catalyst to form 1-substituted-1H-indene products. organic-chemistry.org Another approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium(I) catalyst to yield indene derivatives. organic-chemistry.org

Haloethylamine hydrobromides are important synthetic intermediates. A common method for the synthesis of 2-bromoethylamine (B90993) hydrobromide involves the reaction of ethanolamine (B43304) with hydrobromic acid. orgsyn.orgchemicalbook.com In a typical procedure, ice-cold ethanolamine is added to an excess of ice-cold hydrobromic acid. The mixture is then heated to distill off water and excess acid. Upon cooling and addition of a solvent like acetone (B3395972), the 2-bromothis compound crystallizes and can be collected by filtration. The yield for this reaction can be as high as 83%. orgsyn.org

Alternative methods for preparing β-bromothis compound include the reaction of potassium phthalimide (B116566) with ethylene (B1197577) bromide followed by hydrolysis, and the addition of hydrogen bromide to ethyleneimine. orgsyn.org

The reactivity of haloethylamines has been explored in the context of enzyme inhibition. For example, 2-bromoethylamine and 2-chloroethylamine (B1212225) have been identified as mechanism-based irreversible inhibitors of lysyl oxidase. nih.gov These compounds act as suicide inhibitors, where the enzyme processes the haloethylamine, leading to its own inactivation. nih.gov The partition ratio for 2-bromoethylamine, which is the number of moles of product formed per mole of inhibitor that becomes covalently bound to the enzyme, has been determined to be 1.2. nih.gov

The following table summarizes the synthesis of β-dialkylaminoethyl bromide hydrobromides from the corresponding β-dialkylaminoethanols and hydrobromic acid.

| R Group | Yield (%) | Heating Periods |

| CH₃ | 83 | 1-1.5 hr, 2 hr |

| C₂H₅ | 80 | Not specified |

Data sourced from Organic Syntheses Procedure. orgsyn.org

The synthesis of N-substituted ethylamine hydrobromides can be achieved through various routes, often involving the reaction of a primary or secondary amine with a suitable ethylating agent. For instance, N-(2-aminoethyl)morpholine, a key intermediate in the synthesis of the antidepressant moclobemide, can be synthesized by reacting morpholine (B109124) with a 60% aqueous solution of 2-bromothis compound. asianpubs.org This reaction can be carried out without a solvent or catalyst, with morpholine itself acting as both a reactant and the solvent. asianpubs.org

Another approach to N-substituted ethylenediamines involves a multi-step synthesis starting from amines and α,β-unsaturated compounds. This method includes a Michael addition, followed by hydrazinolysis and a Curtius rearrangement. asianpubs.org While more complex, this route offers versatility in the types of substituents that can be introduced.

The synthesis of N-substituted ethanolamines, which can be precursors to N-substituted ethylamines, can be accomplished by the reduction of 2-substituted 2-oxazolines using different sodium borohydride (B1222165) systems. google.com

A general method for preparing ethylamines involves the reaction of a haloethane, such as bromoethane (B45996), with ammonia (B1221849). However, this method often leads to a mixture of the primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt. wikipedia.org

Mechanistic Exploration of Biological Interactions of Ethylamine Derivatives

Ethylamine derivatives exhibit a wide range of biological activities, largely due to their structural similarity to endogenous neurotransmitters. This has led to extensive research into their mechanisms of action at the molecular level.

Many ethylamine derivatives are designed as analogues of catecholamine neurotransmitters like dopamine (B1211576). For example, 2-(4-fluoro-3-hydroxyphenyl)ethylamine was synthesized as a dopamine analogue where the para-hydroxyl group is replaced by a fluorine atom. researchgate.net The N-substituted derivatives of this compound were found to have altered affinities for dopamine receptors. researchgate.net

Similarly, 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405) and its N,N-dialkyl derivatives have been synthesized and evaluated as dopamine receptor ligands. nih.gov The introduction of substituents on the nitrogen atom was found to enhance the affinity and selectivity for the D-2 dopamine receptor subtype. nih.gov These studies provide insights into how modifications to the ethylamine structure can influence its interaction with neurotransmitter systems.

Ethylamine derivatives have been shown to interact with a variety of biological targets, including G-protein coupled receptors and enzymes. The interaction of these compounds with dopamine receptors is a significant area of research. For example, N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine is a selective agonist for the D2 dopamine receptor subtype. nih.gov The introduction of substituents on the phenyl ring of the N-2-phenylethyl moiety can modulate the affinity and selectivity for D1 and D2 receptors. nih.gov

The following table shows the effect of N-substitution on the affinity of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives for D-1 and D-2 dopamine receptors.

| Compound | Substitution on Nitrogen | D-1 Affinity | D-2 Affinity |

| 26 | -H | Similar to Dopamine | Similar to Dopamine |

| 28 | -ethyl | Decreased | Enhanced |

| 30 | -n-propyl, -2-phenylethyl | Decreased | Highly Enhanced |

Data interpretation from a study on dopamine receptor affinities. researchgate.net

Beyond dopamine receptors, some ethylamine derivatives interact with other receptor systems. For instance, mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic, acts as an agonist at serotonin (B10506) 5-HT₂ₐ receptors. wikipedia.org

As mentioned previously, haloethylamine derivatives can act as suicide inhibitors of lysyl oxidase. nih.gov This interaction is covalent and irreversible, leading to the inactivation of the enzyme. This highlights the potential for ethylamine derivatives to act as enzyme inhibitors.

Environmental Research and Degradation Mechanisms

Atmospheric Fate and Transformation Mechanisms

Once released into the atmosphere, ethylamine (B1201723) is subject to various transformation processes. The primary degradation pathway for ethylamine in the gas phase is oxidation initiated by reaction with photochemically produced hydroxyl (OH) radicals. The atmospheric lifetime of ethylamine with respect to removal by OH radicals is estimated to be on the order of a few hours. This rapid degradation prevents the long-range transport of the compound in the atmosphere.